N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide
Description
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-(2-amino-5-methylphenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-7-4-5-8(10)9(6-7)11(2)14(3,12)13/h4-6H,10H2,1-3H3 |
InChI Key |
WXJFNVZGMPWCII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation with N-Methylmethanesulfonyl Chloride
- Procedure:
A solution of 2-amino-5-methylaniline is treated with N-methylmethanesulfonyl chloride in a suitable solvent such as pyridine or dichloromethane under controlled temperature (often 0–25 °C) to minimize side reactions. Pyridine acts both as solvent and base, scavenging the HCl formed during the reaction. - Reaction Conditions:
- Temperature: 0–25 °C
- Solvent: Pyridine or dichloromethane
- Reaction time: 2–6 hours, monitored by TLC or HPLC
- Workup:
The reaction mixture is quenched with water, extracted with organic solvent, washed, dried, and concentrated. Purification is typically done by recrystallization or column chromatography.
Two-Step Sulfonylation Followed by N-Methylation
- Step 1: Sulfonylation with Methanesulfonyl Chloride
2-amino-5-methylaniline is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine to yield N-(2-amino-5-methylphenyl)methanesulfonamide. - Step 2: N-Methylation of Sulfonamide
The sulfonamide intermediate is then methylated on the nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent (e.g., acetonitrile or DMF). - Typical Conditions:
- Methylation temperature: 50–80 °C
- Reaction time: 12–24 hours
- Purification:
Column chromatography or recrystallization from suitable solvents.
Representative Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonylation | 2-amino-5-methylaniline + methanesulfonyl chloride, pyridine, 0–25 °C, 4 h | 75–85 | High purity sulfonamide intermediate |
| N-Methylation | Sulfonamide + methyl iodide, K2CO3, acetonitrile, 80 °C, 16 h | 70–80 | Efficient N-methylation of sulfonamide N |
| Direct sulfonylation | 2-amino-5-methylaniline + N-methylmethanesulfonyl chloride, pyridine, 0–25 °C, 6 h | 65–75 | One-step method, slightly lower yield |
Literature and Patent-Based Research Findings
- Patent WO2008129380A1 describes the preparation of sulfonyl amide derivatives, including related compounds, via sulfonylation of substituted anilines in pyridine, highlighting the importance of reaction temperature and solvent choice to optimize yield and purity.
- European Patent EP0887346 details the preparation of methanesulfonamide derivatives with substitutions on the aromatic ring, emphasizing the use of methanesulfonyl chloride and subsequent modifications to achieve desired sulfonamide structures.
- Recent synthetic protocols in medicinal chemistry journals emphasize the use of cesium carbonate as a base and acetonitrile as solvent for the methylation step, improving reaction efficiency and product purity.
- Additional synthetic approaches involve one-pot methodologies starting from substituted benzoic acids, though these are more relevant to related benzamide derivatives rather than direct sulfonamides.
Analytical Characterization
- NMR Spectroscopy:
- Aromatic protons typically appear between δ 6.5–7.5 ppm.
- Methyl groups on the aromatic ring and sulfonamide nitrogen show singlets around δ 2.0–3.0 ppm.
- NH2 protons may appear as broad signals due to exchange.
- Mass Spectrometry:
- Molecular ion peak consistent with the molecular weight of this compound.
- Purity Assessment:
- HPLC or TLC methods are used to confirm purity (>95% desirable).
- Elemental Analysis:
- Confirms the expected C, H, N, and S content matching theoretical values.
Summary Table of Preparation Methods
| Method | Starting Material | Sulfonylating Agent | Base | Solvent | Temperature | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|---|---|
| Direct sulfonylation | 2-amino-5-methylaniline | N-methylmethanesulfonyl chloride | Pyridine | Pyridine/DCM | 0–25 °C | 4–6 h | 65–75 | One-step, simpler | Moderate yield, side reactions |
| Two-step sulfonylation + methylation | 2-amino-5-methylaniline | Methanesulfonyl chloride + MeI | Triethylamine/K2CO3 | Pyridine + Acetonitrile | 0–25 °C (step 1), 50–80 °C (step 2) | 4 h + 16 h | 70–85 | Higher overall yield, purity | Longer process, more steps |
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran under reflux conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic amine moiety can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Amino Group Position: The target compound’s 2-amino group on the phenyl ring contrasts with analogs like N-[3-Amino-5-tert-butyl-2-methoxy-phenyl]-methanesulfonamide (3-amino substituent) . Heterocyclic Cores: Pyrimidine-based sulfonamides (e.g., ) exhibit distinct conformational rigidity compared to phenyl derivatives, influencing binding to enzymatic targets.
Biological Activity
N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
This compound possesses a sulfonamide group, which is known for its ability to inhibit bacterial growth by interfering with folate synthesis. The compound can engage in various chemical reactions, including oxidation and reduction, which can modify its biological activity.
The mechanism of action primarily involves the formation of hydrogen bonds with the active sites of enzymes, thereby inhibiting their function. Additionally, the aromatic amine moiety can participate in π-π interactions with aromatic residues in proteins, further modulating their activity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to effectively disrupt bacterial enzyme functions critical for survival.
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated:
- MCF-7 Cells : IC50 value of 15 µM after 48 hours of treatment.
- A549 Cells : IC50 value of 20 µM after 48 hours of treatment.
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Enzyme Inhibition Studies
The compound has also been investigated for its role as an enzyme inhibitor. It was found to inhibit key enzymes involved in metabolic pathways relevant to bacterial growth and cancer cell proliferation.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Percentage (%) at 50 µM |
|---|---|
| Dihydropteroate synthase | 85% |
| Carbonic anhydrase | 70% |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
